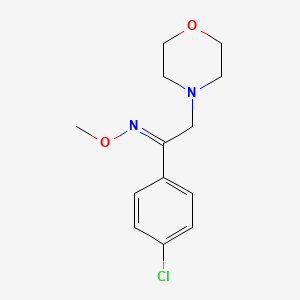

1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime

Description

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-morpholin-4-ylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWVSACFOQYMMH-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCOCC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime typically involves the reaction of 1-(4-chlorophenyl)-2-morpholino-1-ethanone with methoxyamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound or nitrile oxide under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The oxime group can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The oxime group can be hydrolyzed to the corresponding ketone and hydroxylamine under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug design and discovery.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups allow for the construction of diverse chemical structures, making it useful in synthetic organic chemistry.

Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential therapeutic benefits. Studies may include its role as an enzyme inhibitor or its interaction with cellular receptors.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials, where its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Additionally, the chlorophenyl and morpholino groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Key Substituents/Functional Groups | Molecular Weight (g/mol) | Notable Properties/Activities | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime | 4-Chlorophenyl, morpholino, O-methyloxime | ~338.8 (calculated) | Hypothesized enzyme inhibition (structural analogy) | — |

| (Z)-1-(4-Chlorophenyl)-2-[(4-Methoxyphenyl)methanesulfonyl]ethylideneamine | 4-Methoxybenzenesulfonyl, O-methyloxime | 367.85 | Potential sulfonamide-based bioactivity | |

| 1-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]-2-(Phenylsulfonyl)-1-Ethanone O-Methyloxime | Thiazole ring, phenylsulfonyl | Not reported | Likely enhanced metabolic stability | |

| (E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-one | Chalcone backbone, p-tolyl group | ~268.7 | IC₅₀ = 1,484.75 μg/mL (low cytotoxicity) | |

| (3Z,5S)-5-(Hydroxymethyl)-1-[(2´-Methyl-1,1´-Biphenyl-4-YL)Carbonyl)Pyrrolidine-3-One O-Methyloxime | Pyrrolidinone, biphenyl group | Not reported | Oxytocin/Vasopressin V1A receptor antagonist |

Key Observations:

Morpholino vs. Sulfonyl/Thiazole Groups: The morpholino group in the target compound may improve water solubility compared to sulfonyl or thiazole-containing analogues, which often exhibit higher lipophilicity . Thiazole rings (e.g., in ) confer rigidity and metabolic resistance, whereas morpholino's flexibility could enhance binding to dynamic enzyme pockets.

The methyl ether in O-methyloxime increases stability compared to free oximes, reducing hydrolysis risks.

Chlorophenyl Substitution: Halogenated aromatic rings (e.g., 4-chlorophenyl) are common in cytotoxic agents. However, chalcone derivatives with similar substituents (e.g., ) show variable cytotoxicity (IC₅₀: 22.41–1,484.75 μg/mL), indicating that additional functional groups (e.g., morpholino) may alter bioactivity.

Biological Activity

1-(4-Chlorophenyl)-2-morpholino-1-ethanone O-methyloxime is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 250.70 g/mol

- CAS Number : 478043-65-1

This structure features a chlorophenyl group, which is often associated with enhanced biological activity in pharmaceuticals.

Research indicates that 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis and reduced cell viability.

- Cell Cycle Arrest : The compound may influence the cell cycle, particularly inducing G2/M phase arrest, which is critical for cancer therapy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 2.96 | 24 |

| MDA-MB-231 | 0.80 | 24 |

| SK-BR-3 | 1.21 | 24 |

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A notable case study involved the treatment of breast cancer cells with varying concentrations of the compound. The results demonstrated:

- Apoptotic Induction : Flow cytometry analyses revealed increased apoptotic rates in treated cells compared to controls.

- Cell Morphology Changes : Microscopic examination showed morphological changes consistent with apoptosis (cell shrinkage and detachment).

Discussion

The biological activity of 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime highlights its potential as a therapeutic agent in oncology. The ability to induce apoptosis and inhibit cell proliferation suggests that this compound could be developed further for clinical applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a brominated ethanone precursor (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with morpholine in dimethylformamide (DMF) using potassium carbonate as a base, followed by oximation with O-methylhydroxylamine. Key parameters include:

- Solvent choice : DMF enhances reactivity due to its high polarity .

- Temperature : Room temperature for substitution, followed by reflux for oxime formation.

- Purification : Recrystallization from ethanol yields pure crystals (84.5% yield reported for analogous compounds) .

Adjust stoichiometry to account for steric hindrance from the morpholino group.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry and confirm the oxime (E/Z) configuration. SHELXL refinement is recommended for accurate bond-length/angle analysis (e.g., phenyl ring dihedral angles ~3.14°) .

- NMR : H NMR distinguishes morpholino protons (δ 3.5–4.0 ppm) and oxime methyl groups (δ 2.0–2.5 ppm).

- IR : Confirm oxime (C=N stretch ~1600 cm) and ketone (C=O ~1700 cm) functional groups .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 295.164 for Pyrifenox analogs) .

Advanced: How should researchers address contradictions in crystallographic data during structural refinement?

Conflicts in hydrogen bonding or bond lengths can arise due to disorder or twinning. Mitigation strategies:

- Use SHELXL ’s restraints for anisotropic displacement parameters.

- Validate against databases (e.g., Cambridge Structural Database) for comparable structures.

- If hydrogen bonds are absent (as in some analogs), prioritize van der Waals interactions in packing analysis .

- Cross-check with DFT-calculated geometries to resolve ambiguities .

Advanced: What role does this compound play in synthesizing heterocyclic systems?

The oxime and morpholino groups act as directing motifs for cyclization. For example:

- Indole synthesis : React with primary amines under acidic conditions to form β-carboline derivatives .

- Polymer precursors : The oxime group participates in coordination chemistry, enabling metal-organic framework (MOF) design .

Optimize reaction pH (6–8) to prevent oxime hydrolysis during heterocycle formation .

Advanced: How can computational modeling predict the reactivity of the O-methyloxime moiety?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular docking : Study interactions with biological targets (e.g., fungicidal activity via binding to cytochrome P450 in analogs like Pyrifenox) .

- Solvent effects : Use COSMO-RS to model solvation dynamics, critical for reaction optimization .

Advanced: What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.